2-Acetylphenyl 2-[(2-chloro-6-nitrophenyl)sulfanyl]benzoate
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Overview
Description
2-Acetylphenyl 2-[(2-chloro-6-nitrophenyl)sulfanyl]benzoate is a complex organic compound that features a combination of acetyl, phenyl, chloro, nitro, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylphenyl 2-[(2-chloro-6-nitrophenyl)sulfanyl]benzoate typically involves multi-step organic reactions. One common method involves the reaction of 2-acetylphenyl benzoate with 2-chloro-6-nitrophenyl sulfide under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process and achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, may also be employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Acetylphenyl 2-[(2-chloro-6-nitrophenyl)sulfanyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives .
Scientific Research Applications
2-Acetylphenyl 2-[(2-chloro-6-nitrophenyl)sulfanyl]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-Acetylphenyl 2-[(2-chloro-6-nitrophenyl)sulfanyl]benzoate involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to specific enzymes or receptors: This can inhibit or activate certain biological pathways.
Modulating cellular processes: It may affect processes such as cell signaling, apoptosis, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetylphenyl benzoate
- 2-Chloro-6-nitrophenyl sulfide
- Methyl 2-[(2-nitrophenyl)sulfanyl]benzoate
Uniqueness
2-Acetylphenyl 2-[(2-chloro-6-nitrophenyl)sulfanyl]benzoate is unique due to the combination of functional groups it possesses. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(2-acetylphenyl) 2-(2-chloro-6-nitrophenyl)sulfanylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO5S/c1-13(24)14-7-2-4-11-18(14)28-21(25)15-8-3-5-12-19(15)29-20-16(22)9-6-10-17(20)23(26)27/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAGAMZQBBVTCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC(=O)C2=CC=CC=C2SC3=C(C=CC=C3Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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